molecular formula C15H13FLiNO2 B3020850 Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate CAS No. 2172562-36-4

Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate

Cat. No. B3020850
M. Wt: 265.21
InChI Key: JRZDAYZGZWWAPY-UHFFFAOYSA-M
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Description

The compound "Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate" appears to be a complex organic molecule that may involve lithium coordination with a fluorophenyl group and a methylpyridinyl group. The structure suggests potential applications in organic synthesis and materials science due to the presence of lithium, which is known for its reactivity and utility in various chemical reactions.

Synthesis Analysis

The synthesis of related fluorinated compounds and lithium derivatives has been explored in the literature. For instance, the stereoselective synthesis of 3-fluoro azetidinones involves the treatment of S-Phenyl 2-fluoropropanethioate with lithium diisopropylamide to form a lithium enolate, which then reacts with aldehyde imines to yield trans-3-fluoro-3-methyl-2-azetidinone derivatives . Additionally, directed lithiation of 4-fluoropyridines using n-butyllithium-TMEDA chelate or lithium diisopropylamide at low temperatures has been reported to produce various 3,4-disubstituted pyridines, demonstrating the versatility of lithium-mediated functionalization of halopyridines .

Molecular Structure Analysis

The molecular structure of the compound likely involves coordination between lithium and the organic moieties. The presence of a 4-fluorophenyl group and a 3-methylpyridin-2-yl group suggests potential for complexation and interaction with lithium. Structural factors controlling the aggregation of lithium phenolates in weakly polar aprotic solvents have been studied, indicating that substituents can influence the equilibrium between different aggregated forms of lithium complexes .

Chemical Reactions Analysis

Lithium compounds are known to participate in various chemical reactions. The facile addition of methyl lithium to a 4-vinylpyridine system has been observed, leading to cyclized products upon heating with hydrochloric acid . This demonstrates the reactivity of lithium compounds in nucleophilic addition reactions. The lithiation of halopyridines and subsequent reactions with electrophiles to yield substituted pyridines further exemplifies the chemical versatility of lithium in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium compounds are influenced by their molecular structure and the nature of their substituents. For example, the aggregation of lithium phenolates in solution can be affected by the basicity of the anion and the steric effects of substituents, which in turn can influence the reactivity and selectivity of lithium-mediated reactions . The specific properties of "Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate" would depend on its precise structure and the solvent system used, but it can be inferred that the presence of fluorine and the pyridine ring would contribute to its reactivity and potential applications in synthesis.

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound would likely involve a detailed study of its synthesis, structure, and properties, as well as potential applications in medicine or other fields.


properties

IUPAC Name

lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2.Li/c1-10-3-2-8-17-14(10)13(15(18)19)9-11-4-6-12(16)7-5-11;/h2-8,13H,9H2,1H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZDAYZGZWWAPY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=CC=C1)C(CC2=CC=C(C=C2)F)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FLiNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate

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